molecular formula C16H10ClNO4 B12088657 2-Chloro-5-((1,3-dioxoisoindolin-2-yl)methyl)benzoic acid

2-Chloro-5-((1,3-dioxoisoindolin-2-yl)methyl)benzoic acid

Cat. No.: B12088657
M. Wt: 315.71 g/mol
InChI Key: JFTRMWLFZIDECZ-UHFFFAOYSA-N
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Description

2-Chloro-5-((1,3-dioxoisoindolin-2-yl)methyl)benzoic acid is a chemical compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The structure of this compound includes a chloro-substituted benzoic acid moiety linked to an isoindoline-1,3-dione group, which imparts unique chemical and biological properties to the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-((1,3-dioxoisoindolin-2-yl)methyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the isoindoline-1,3-dione moiety to other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base or under catalytic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives with different biological and chemical properties .

Scientific Research Applications

2-Chloro-5-((1,3-dioxoisoindolin-2-yl)methyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-((1,3-dioxoisoindolin-2-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The chloro-substituted benzoic acid group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H10ClNO4

Molecular Weight

315.71 g/mol

IUPAC Name

2-chloro-5-[(1,3-dioxoisoindol-2-yl)methyl]benzoic acid

InChI

InChI=1S/C16H10ClNO4/c17-13-6-5-9(7-12(13)16(21)22)8-18-14(19)10-3-1-2-4-11(10)15(18)20/h1-7H,8H2,(H,21,22)

InChI Key

JFTRMWLFZIDECZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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